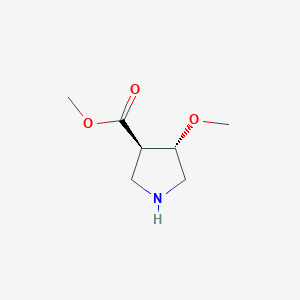

rel-(3R,4S)-Methyl 4-methoxypyrrolidine-3-carboxylate

Description

rel-(3R,4S)-Methyl 4-methoxypyrrolidine-3-carboxylate is a chiral pyrrolidine derivative characterized by a methoxy substituent at the 4-position and a methyl ester at the 3-position of the pyrrolidine ring. Its stereochemistry (3R,4S) is critical for its biological and catalytic applications, particularly in asymmetric synthesis and medicinal chemistry. These analogs highlight the scaffold’s versatility, where modifications to substituents and stereochemistry significantly influence reactivity, solubility, and target interactions.

Properties

Molecular Formula |

C7H13NO3 |

|---|---|

Molecular Weight |

159.18 g/mol |

IUPAC Name |

methyl (3R,4S)-4-methoxypyrrolidine-3-carboxylate |

InChI |

InChI=1S/C7H13NO3/c1-10-6-4-8-3-5(6)7(9)11-2/h5-6,8H,3-4H2,1-2H3/t5-,6-/m1/s1 |

InChI Key |

XISBSWNHWWCIHR-PHDIDXHHSA-N |

Isomeric SMILES |

CO[C@@H]1CNC[C@H]1C(=O)OC |

Canonical SMILES |

COC1CNCC1C(=O)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of rel-(3R,4S)-Methyl 4-methoxypyrrolidine-3-carboxylate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the esterification of 4-methoxypyrrolidine-3-carboxylic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale esterification processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques such as distillation and crystallization.

Chemical Reactions Analysis

Types of Reactions: rel-(3R,4S)-Methyl 4-methoxypyrrolidine-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: Nucleophilic substitution reactions can replace the methoxy group with other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be employed.

Major Products:

Oxidation: Formation of 4-methoxypyrrolidine-3-carboxylic acid.

Reduction: Formation of 4-methoxypyrrolidine-3-methanol.

Substitution: Formation of various substituted pyrrolidine derivatives.

Scientific Research Applications

rel-(3R,4S)-Methyl 4-methoxypyrrolidine-3-carboxylate has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of rel-(3R,4S)-Methyl 4-methoxypyrrolidine-3-carboxylate involves its interaction with specific molecular targets. The compound may act as an enzyme inhibitor or receptor agonist/antagonist, depending on its structural features and the biological context. The exact pathways and molecular targets are subjects of ongoing research.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare rel-(3R,4S)-Methyl 4-methoxypyrrolidine-3-carboxylate with structurally related pyrrolidine and piperidine derivatives, focusing on substituents, stereochemistry, and physicochemical properties:

Key Insights:

- Substituent Effects :

- Aryl Groups : Compounds with bromophenyl or chlorophenyl substituents (e.g., ) exhibit enhanced lipophilicity, favoring membrane permeability and target engagement in drug discovery.

- Methoxy vs. Carboxylic Acid : Methoxy groups (as in the target compound) improve metabolic stability, while carboxylic acid derivatives (e.g., ) offer better solubility for aqueous applications.

- Stereochemical Influence :

- Synthetic Flexibility :

- Scandium-catalyzed asymmetric reactions () enable diastereodivergent synthesis of such scaffolds, allowing access to multiple stereoisomers from common precursors .

Biological Activity

rel-(3R,4S)-Methyl 4-methoxypyrrolidine-3-carboxylate is a chiral compound that has garnered attention in medicinal chemistry due to its potential biological activities. The stereochemistry of this compound plays a crucial role in its pharmacological effects, influencing its interactions with biological targets. This article reviews the biological activity of this compound, focusing on enzyme interactions, pharmacological implications, and relevant case studies.

Chemical Structure and Properties

The structural configuration of this compound includes a pyrrolidine ring with a methoxy group at the 4-position and a carboxylate at the 3-position. This configuration imparts unique chemical properties that are essential for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₈H₁₃NO₃ |

| Molecular Weight | 171.19 g/mol |

| Chiral Centers | 1 (at C3) |

| Solubility | Soluble in organic solvents |

Enzyme Inhibition

Research indicates that this compound exhibits significant enzyme inhibition properties. It has been studied as a potential inhibitor for various enzymes involved in metabolic pathways. For instance, studies have shown its interaction with serine proteases and other target enzymes, suggesting its role in modulating biochemical pathways.

- Enzyme Targeted : Serine Proteases

- Inhibition Mechanism : Competitive inhibition by mimicking substrate interactions.

Pharmacological Implications

The compound's ability to modulate specific molecular targets suggests potential therapeutic applications. Its unique structure allows it to interact with various receptors and enzymes, indicating a broad spectrum of biological activity.

- Potential Applications :

- Antimicrobial agents

- Anti-inflammatory drugs

- Cancer therapeutics

Case Study 1: Antimicrobial Activity

A study investigated the antimicrobial properties of this compound against several bacterial strains. The results demonstrated effective inhibition of growth in both Gram-positive and Gram-negative bacteria.

- Tested Strains : E. coli, S. aureus

- Results : Minimum Inhibitory Concentration (MIC) values indicated significant antimicrobial activity.

Case Study 2: Anti-inflammatory Effects

Another study focused on the anti-inflammatory effects of this compound in a murine model of inflammation. The findings revealed that treatment with this compound resulted in reduced levels of pro-inflammatory cytokines.

- Cytokines Measured : TNF-α, IL-6

- Outcome : Significant reduction in cytokine levels compared to control groups.

The mechanism by which this compound exerts its biological effects involves interaction with specific protein targets. Its binding affinity is influenced by its stereochemistry and functional groups.

- Protein Binding : The methoxy group enhances hydrophobic interactions with target proteins.

- Enzyme Interaction : The carboxylate group facilitates hydrogen bonding with active site residues.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.